G007-LK

Vue d'ensemble

Description

G007-LK est un inhibiteur puissant et sélectif de la tankyrase 1 et de la tankyrase 2, des enzymes appartenant au sous-groupe des poly(ADP-ribosyl)polymérases. Ces enzymes régulent l'assemblage et le désassemblage de grandes structures polymérisées. This compound a montré un potentiel significatif dans la recherche scientifique, en particulier dans la thérapie du cancer, en raison de sa capacité à inhiber la voie de signalisation Wnt/β-caténine .

Applications De Recherche Scientifique

G007-LK has a wide range of applications in scientific research:

Cancer Research: this compound has been shown to inhibit the growth of colorectal cancer cells by targeting the Wnt/β-catenin signaling pathway. .

Stem Cell Research: This compound inhibits the proliferation of LGR5+ intestinal stem cells without altering tissue morphology, making it a valuable tool for studying stem cell biology.

Drug Development: Due to its high selectivity and potency, this compound is used in the development of new therapeutic agents targeting tankyrase enzymes

Biological Studies: This compound is used to study the role of tankyrase enzymes in various biological processes, including DNA repair and cell signaling

Mécanisme D'action

Target of Action

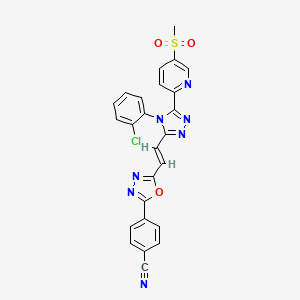

The primary targets of 4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile are the enzymes tankyrase 1 and 2 . These enzymes play a crucial role in the regulation of the WNT/β-catenin signaling pathway .

Mode of Action

4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile inhibits tankyrase 1 and 2 by binding to their adenosine sites . This inhibition prevents the poly (ADP-ribosyl)ation-dependent degradation of AXIN, a negative regulator of β-catenin, thereby promoting β-catenin destabilization .

Biochemical Pathways

The compound affects the WNT/β-catenin signaling pathway, which is frequently disrupted in various cancers, including colorectal cancer . By inhibiting tankyrase 1 and 2, the compound reduces WNT/β-catenin signaling, thereby controlling WNT hyperactivation .

Pharmacokinetics

In terms of ADME properties, 4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile has been shown to have favorable pharmacokinetic properties . In a study where mice were fed a diet enriched with the compound for three consecutive days, the compound was well-tolerated, and no significant changes in body mass or food consumption were observed .

Result of Action

The compound’s action results in the inhibition of cell-cycle progression, reduction of colony formation, and induction of differentiation in certain cancer cell lines . For instance, in the COLO-320DM xenograft model, the compound inhibited cell-cycle progression, reduced colony formation, and induced differentiation .

Action Environment

The action, efficacy, and stability of 4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile can be influenced by various environmental factors. For instance, the compound has been shown to sensitize tumors to anti-PD-1 immune checkpoint therapy in syngeneic mouse models . This suggests that the compound’s action can be influenced by the presence of other therapeutic agents. Furthermore, the compound’s action can also be influenced by the specific genetic alterations present in the cancer cells .

Analyse Biochimique

Biochemical Properties

G007-LK functions as a tankyrase inhibitor by binding to the catalytic PARP domain of TNKS1/2, thereby preventing the poly(ADP-ribosyl)ation of target proteins. This inhibition leads to the stabilization of AXIN1 and AXIN2 proteins, which are negative regulators of the Wnt/β-catenin signaling pathway . By stabilizing AXIN proteins, this compound promotes the degradation of β-catenin, thereby reducing Wnt/β-catenin signaling. Additionally, this compound has been shown to inhibit the auto-poly(ADP-ribosyl)ation of TNKS1/2 with IC50 values of 46 nM and 25 nM, respectively .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In colorectal cancer cell lines with APC mutations, this compound reduces cytosolic and nuclear β-catenin levels, inhibits cell-cycle progression, reduces colony formation, and induces differentiation . In hepatocellular carcinoma (HCC) cell lines, this compound dose-dependently inhibits cell growth and downregulates the levels of YAP by upregulating AMOTL1 and AMOTL2 . Additionally, this compound inhibits the proliferation of LGR5+ intestinal stem cells without altering tissue morphology .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the catalytic activity of TNKS1/2, leading to the stabilization of AXIN proteins and subsequent degradation of β-catenin . This inhibition disrupts the Wnt/β-catenin signaling pathway, which is crucial for the maintenance of an undifferentiated state in cancer cells. Furthermore, this compound has been shown to downregulate YAP levels by upregulating AMOTL1 and AMOTL2 in HCC cell lines . The inhibition of TNKS1/2 also affects other signaling pathways, such as the Hippo pathway, contributing to its anti-tumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the inhibitory effect on LGR5+ intestinal stem cell proliferation was found to be reversible after discontinuation of this compound treatment . Additionally, this compound has been shown to maintain compound exposure in plasma and tumor xenografts for at least 16 hours after a single dose, with stabilization of AXIN proteins observed for at least 24 hours . These findings suggest that this compound has a relatively stable and sustained effect in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice bearing COLO-320DM cell xenografts, this compound administered at 20 mg/kg twice daily or 40 mg/kg daily inhibited tumor growth by 61% and 48%, respectively . Higher doses of this compound have been associated with intestinal toxicity, including reduced crypt proliferation and epithelial degeneration in the small intestine . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate protein stability through poly(ADP-ribosyl)ation. By inhibiting TNKS1/2, this compound prevents the poly(ADP-ribosyl)ation-dependent degradation of AXIN proteins, thereby stabilizing them and promoting the degradation of β-catenin . This inhibition of Wnt/β-catenin signaling affects various metabolic processes, including cell proliferation and differentiation.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. In mice, this compound administered orally or through enriched chow maintains compound exposure in plasma and tissues for several hours . The compound is well-tolerated and does not cause significant weight loss or morphological changes in treated mice . These findings suggest that this compound has favorable pharmacokinetic properties, allowing for effective distribution within the body.

Subcellular Localization

This compound has been shown to localize to specific subcellular compartments, where it exerts its inhibitory effects. In SW480 colorectal cancer cells, this compound induces the formation of cytoplasmic puncta (degradasomes) containing AXIN1, AXIN2, APC, GSK3, βTrCP, TNKS1/2, β-catenin, and phospho-β-catenin . These degradasomes represent enlarged versions of the destruction complex, which is responsible for the degradation of β-catenin. The subcellular localization of this compound to these degradasomes is crucial for its inhibitory effects on Wnt/β-catenin signaling.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de G007-LK implique une série de réactions chimiques à partir de matières premières facilement disponiblesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir des rendements élevés et une pureté élevée .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions de réaction. Le produit final est soumis à un contrôle qualité rigoureux pour garantir qu'il répond aux normes requises pour la recherche et une utilisation thérapeutique potentielle .

Analyse Des Réactions Chimiques

Types de réactions

G007-LK subit principalement des réactions de substitution lors de sa synthèse. Il est conçu pour être stable dans des conditions physiologiques, minimisant les réactions indésirables qui pourraient réduire son efficacité .

Réactifs et conditions courants

La synthèse de this compound implique des réactifs tels que des solvants organiques (par exemple, le diméthylsulfoxyde), des catalyseurs et divers intermédiaires chimiques. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphère inerte pour éviter la dégradation .

Principaux produits formés

Le principal produit formé lors de la synthèse de this compound est le composé final lui-même, caractérisé par sa grande pureté et son efficacité en tant qu'inhibiteur de la tankyrase. Les sous-produits sont minimisés grâce à une optimisation minutieuse des conditions de réaction .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Recherche sur le cancer : this compound a montré qu'il inhibait la croissance des cellules cancéreuses du côlon en ciblant la voie de signalisation Wnt/β-caténine. .

Recherche sur les cellules souches : This compound inhibe la prolifération des cellules souches intestinales LGR5+ sans altérer la morphologie tissulaire, ce qui en fait un outil précieux pour l'étude de la biologie des cellules souches.

Développement de médicaments : En raison de sa grande sélectivité et de sa puissance, this compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les enzymes tankyrase

Études biologiques : This compound est utilisé pour étudier le rôle des enzymes tankyrase dans divers processus biologiques, y compris la réparation de l'ADN et la signalisation cellulaire

Mécanisme d'action

This compound exerce ses effets en inhibant la tankyrase 1 et la tankyrase 2, qui sont impliquées dans la régulation de la voie de signalisation Wnt/β-caténine. En empêchant la dégradation dépendante de la poly(ADP-ribosylation) d'AXIN, this compound favorise la déstabilisation de la β-caténine, conduisant à une réduction de la signalisation Wnt. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses présentant des mutations du gène de la polypose adénomateuse colique, qui dépendent de la signalisation Wnt pour leur croissance .

Comparaison Avec Des Composés Similaires

G007-LK est unique par sa grande sélectivité et sa puissance en tant qu'inhibiteur de la tankyrase. Comparé à d'autres inhibiteurs de la tankyrase comme XAV939, this compound présente une plus grande sélectivité et des effets hors cible réduits . Des composés similaires incluent :

XAV939 : Un autre inhibiteur de la tankyrase, mais avec une sélectivité inférieure à celle de this compound.

This compound se distingue par sa structure optimisée, sa grande sélectivité et son excellent profil pharmacocinétique, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

4-[5-[(E)-2-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]ethenyl]-1,3,4-oxadiazol-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16ClN7O3S/c1-37(34,35)18-10-11-20(28-15-18)24-31-29-22(33(24)21-5-3-2-4-19(21)26)12-13-23-30-32-25(36-23)17-8-6-16(14-27)7-9-17/h2-13,15H,1H3/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWVLHPKZNBSBE-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)C=CC4=NN=C(O4)C5=CC=C(C=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)/C=C/C4=NN=C(O4)C5=CC=C(C=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.